molecular formula C10H8O4 B8774907 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one CAS No. 220077-08-7

7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one

Cat. No.: B8774907
CAS No.: 220077-08-7
M. Wt: 192.17 g/mol
InChI Key: JDADHEKMRZBYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been widely studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base .

Industrial Production Methods: Industrial production of coumarin derivatives often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. The Pechmann and Knoevenagel reactions are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted coumarins, quinones, and dihydro derivatives .

Scientific Research Applications

7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of DNA gyrase .

Comparison with Similar Compounds

Uniqueness: 7-hydroxy-2-(hydroxymethyl)-4H-chromen-4-one stands out due to its unique hydroxymethyl group at the 2-position, which enhances its solubility and reactivity. This structural feature allows for the formation of a wide range of derivatives with diverse biological activities .

Properties

CAS No.

220077-08-7

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

7-hydroxy-2-(hydroxymethyl)chromen-4-one

InChI

InChI=1S/C10H8O4/c11-5-7-4-9(13)8-2-1-6(12)3-10(8)14-7/h1-4,11-12H,5H2

InChI Key

JDADHEKMRZBYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC2=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5 g (21 mmoles) of ethyl 7-hydroxy-4-oxo-chromen-2-carboxylate and 5 g (45 mmoles) of anhydrous calcium chloride in 100 mL of absolute ethanol, cooled at 0° C., were added 3 g of sodium borohydride in several portions and the mixture was stirred at room temperature for 16 hours. Further 1 g of sodium borohydride was added and stirred for an additional 2 hours. The reaction mixture was suspended in 200 mL of water and acidified slowly with HCl. The precipitate was filtered, washed with water and dried at vaccum to give 2.7 g de 7-hydroxy-2-(hydroxymethyl)-chromen-4-one as a solid, yield 66%, mp 250-252° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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